4-Fluorocyclohexanone is an organic compound with the molecular formula C₆H₉FO. It is characterized by a cyclohexane ring with a ketone functional group and a fluorine atom positioned at the fourth carbon. The compound is a colorless to pale yellow liquid that is flammable and can cause skin irritation upon contact. Its chemical structure allows for various interactions in synthetic and biological contexts, making it a compound of interest in organic chemistry and pharmaceuticals .
Several methods have been developed for synthesizing 4-fluorocyclohexanone:
4-Fluorocyclohexanone has several applications:
4-Fluorocyclohexanone shares structural similarities with several other fluorinated cyclohexanones. Notable comparisons include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluorocyclohexanone | C₆H₉FO | Fluorine at the second position; different reactivity profile. |
3-Fluorocyclohexanone | C₆H₉FO | Fluorine at the third position; potential for different biological activity. |
Cyclohexanone | C₆H₁₂O | No fluorine; serves as a baseline for comparison in reactivity and properties. |
The carbon-fluorine bond in 4-fluorocyclohexanone exhibits exceptional polarization characteristics that fundamentally alter the electronic structure of the molecule [1]. Fluorine, being the most electronegative element in the periodic table with an electronegativity value of 4.0 compared to carbon's 2.5, creates a highly polarized covalent bond with significant ionic character [2] [3]. This electronegativity difference of 1.43 on the Pauling scale results in substantial charge separation, with the fluorine atom bearing a partial negative charge of approximately -0.3 to -0.4 and the carbon atom carrying a corresponding partial positive charge [1] [4].
The carbon-fluorine bond in 4-fluorocyclohexanone demonstrates remarkable strength, with bond dissociation energies reaching up to 130 kilocalories per mole, making it one of the strongest single bonds in organic chemistry [2] [4]. The bond length of approximately 1.35 angstroms is notably shorter than other carbon-halogen bonds, contributing to the exceptional bond strength through enhanced electrostatic attractions between the partial charges [2] [3].
The highly polarized nature of the carbon-fluorine bond creates a low-energy sigma antibonding orbital that lies behind the carbon atom in the plane of the carbon-fluorine bond [1]. This vacant orbital can accept electron density from nearby electron-donating groups such as lone pairs or sigma bonds, facilitating various stereoelectronic interactions [1] [5]. The electron withdrawal effect of fluorine operates primarily through the sigma framework via inductive mechanisms, creating a strong negative inductive effect that depletes electron density from the cyclohexane ring system [1] [6].
Hyperconjugative interactions involving the carbon-fluorine bond are generally weaker compared to other halogen substitutions [1] [7]. Studies on fluorocyclohexane conformations indicate that the gauche effect, which originates from hyperconjugative interactions, provides minimal stabilization of approximately 0.5 to 1.0 kilocalories per mole compared to anti conformations [5] [8]. This contrasts significantly with heavier halogens where hyperconjugation provides more substantial conformational stabilization [9] [7].
The polarization effects extend beyond the immediate carbon-fluorine bond through electrostatic interactions [5]. Research demonstrates that 1,3 carbon-fluorine polarization interactions can stabilize gauche-like conformations by approximately 28 kilocalories per mole in highly fluorinated systems, though this effect is diminished in monofluorinated compounds like 4-fluorocyclohexanone [5]. These electrostatic polarization interactions represent the primary mechanism for gauche stability rather than traditional hyperconjugation [5].
Property | Value | Reference/Notes |
---|---|---|
Molecular Formula | C₆H₉FO | Direct from structure |
Molecular Weight (g/mol) | 116.133 | From chemical databases [10] |
Exact Mass | 116.063744 | From mass spectrometry data [10] |
Dipole Moment (D) | ~3.86 (estimated from 2-fluorocyclohexanone) | Estimated from structural analog [11] |
Polar Surface Area (Ų) | 17.07 | Topological polar surface area [10] |
LogP Value | 0.36 | Partition coefficient [10] |
Carbon-Fluorine Bond Length (Å) | ~1.35 (typical carbon-fluorine bond) | Standard carbon-fluorine bond length [2] |
Carbon=Oxygen Bond Character | Electron-deficient carbonyl | Due to fluorine electron withdrawal [6] |
Electronegativity Difference (Carbon-Fluorine) | 1.43 (Pauling scale) | Fluorine electronegativity: 4.0, Carbon: 2.5 [2] |
The presence of fluorine at the 4-position in 4-fluorocyclohexanone significantly modulates the reactivity of the carbonyl group through electronic effects transmitted via the sigma bond framework [6] [12]. The electron-withdrawing nature of fluorine increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack [6] [13]. This enhancement occurs through inductive electron withdrawal that reduces electron density at the carbonyl carbon, creating a more positive electrophilic center [6] [14].
Quantum mechanical calculations demonstrate that fluorine substitution in alpha positions to carbonyl groups can lower the lowest unoccupied molecular orbital energy of the carbonyl system [15]. This energy lowering corresponds to increased electrophilicity and enhanced reactivity toward nucleophiles [15]. The intrinsic reactivity of fluorinated ketones shows a direct correlation with the degree of fluorination, with trifluoromethyl ketones exhibiting the highest reactivity, followed by difluoromethyl and monofluoromethyl derivatives [13] [15].
The hydration equilibrium of fluorinated ketones shifts significantly toward the hydrate form compared to non-fluorinated analogs [12] [15]. Studies indicate that fluorine substitution can stabilize the hydrate species by 8.3 kilocalories per mole in the gas phase, though this stabilization is reduced by 2-5 kilocalories per mole upon solvation in aqueous solutions [15]. The enhanced hydration tendency reflects the increased electrophilicity of the carbonyl carbon and the ability of the fluorine substituent to stabilize the resulting gem-diol through electrostatic interactions [15].
Conformational preferences play a crucial role in modulating carbonyl reactivity in 4-fluorocyclohexanone [16] [17]. Nuclear magnetic resonance studies reveal that fluorinated cyclohexanones prefer conformations where the carbon-fluorine and carbon=oxygen bonds adopt anti-periplanar orientations to minimize dipole-dipole repulsions [16] [17]. This conformational preference affects the accessibility of the carbonyl group to approaching nucleophiles and influences reaction selectivity [17] [18].
The fluorine substituent also affects the transmission of coupling constants through the carbonyl group, providing evidence for stereoelectronic interactions involving the pi system [16]. In trans-4-tert-butyl-2-fluorocyclohexanone, the four-bond hydrogen-fluorine coupling constant through the carbonyl group was measured at +5.1 hertz, five times larger than other four-bond couplings in the same molecule [16]. This enhanced coupling transmission occurs through stereoelectronic interactions where sigma bonds donate electron density to the carbonyl pi antibonding orbital, which subsequently interacts with the carbon-fluorine sigma antibonding orbital [16].
Effect Type | Description | Magnitude/Impact |
---|---|---|
Electron Withdrawal | Fluorine withdraws electron density from carbon framework | Strong inductive effect (-I) [1] |
Bond Polarization | C^δ+—F^δ- partial charge separation | High polarity (μ ≈ 1.85 D for C-F) [19] |
Charge Distribution | Fluorine bears partial negative charge (-0.3 to -0.4) | Significant charge separation [1] |
Orbital Interaction | Low-energy σ*CF antibonding orbital available | Low-lying acceptor orbital [1] |
Hyperconjugation | Weak σCH → σ*CF donation in gauche conformations | Weak compared to Cl, Br, I [9] |
Gauche Effect | Minimal stabilization compared to other halogens | ~0.5-1.0 kcal/mol stabilization [5] |
Dipole-Dipole Interaction | C-F dipole interacts with C=O dipole | Conformational preference influence [17] |
The synthesis of 4-fluorocyclohexanone represents a significant challenge in organofluorine chemistry due to the need for selective fluorine incorporation while maintaining the ketone functionality. Several synthetic approaches have been developed, with ketal-mediated fluorination routes emerging as particularly effective strategies.
Ketal-mediated fluorination represents one of the most reliable and selective approaches for synthesizing 4-fluorocyclohexanone. This methodology leverages the protective nature of ketal groups to enable regioselective fluorination while preventing undesired side reactions at the carbonyl center [1] [2].
The utilization of 1,4-cyclohexanedione monoethylene ketal as a precursor for 4-fluorocyclohexanone synthesis represents a cornerstone approach in organofluorine chemistry. This compound, with CAS number 4746-97-8 and molecular formula C8H12O3, serves as an ideal starting material due to its structural characteristics and chemical stability [3] [4] [5].
The monoethylene ketal derivative offers several distinct advantages over other potential precursors. The ketal functionality protects one carbonyl group from unwanted reactions while leaving the other carbonyl available for subsequent transformations. This compound exhibits excellent thermal stability with a melting point range of 74-76°C and maintains high purity levels exceeding 97% as determined by nuclear magnetic resonance spectroscopy [4] [5].
The synthetic utility of this precursor stems from its ability to undergo selective transformations at specific positions on the cyclohexane ring. The protected ketone maintains its structural integrity throughout various reaction conditions, while the remaining ketone can be selectively reduced or modified as needed for subsequent fluorination steps [3] [6].
Research has demonstrated that this precursor can be effectively utilized in multi-step synthetic sequences leading to fluorinated cyclohexanone derivatives. The compound's solubility in common organic solvents facilitates its use in various fluorination protocols, while its crystalline nature ensures ease of handling and purification [7] [4].
Diethylaminosulfur trifluoride has emerged as a premier reagent for the selective fluorination of ketals and related substrates. This organosulfur compound, with molecular formula C4H10F3NS and CAS number 38078-09-0, demonstrates exceptional reactivity toward carbonyl-containing compounds while offering superior selectivity compared to traditional fluorinating agents [8] [9] [10].
The mechanism of diethylaminosulfur trifluoride-mediated fluorination involves nucleophilic attack by the substrate on the sulfur center, followed by fluoride transfer and elimination of the amino group. This process typically occurs under mild conditions, with reaction temperatures ranging from -78°C to 25°C depending on substrate reactivity and desired selectivity [9] [11].
Research has shown that diethylaminosulfur trifluoride effectively converts alcohols to alkyl fluorides and aldehydes or unhindered ketones to geminal difluorides. The reagent demonstrates particular utility in transforming carboxylic acids to acyl fluorides, making it versatile for various synthetic applications [8] [12] [10].
However, safety considerations are paramount when working with diethylaminosulfur trifluoride. The compound exhibits thermal instability above 90°C and reacts violently with water to produce hydrogen fluoride. These properties necessitate careful handling procedures and appropriate safety equipment during synthesis [9] [10] [13].
Alternative reagents have been developed to address the limitations of diethylaminosulfur trifluoride. Bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as Deoxofluor, offers enhanced thermal stability while maintaining similar reactivity profiles. This reagent, with CAS number 202289-38-1, demonstrates superior performance in large-scale applications due to its improved safety characteristics [14] [15] [16].
Morpholinosulfur trifluoride represents another advancement in deoxofluorinating agents. This compound, designated as Morpholino-DAST with CAS number 51010-74-3, exhibits higher reactivity than traditional diethylaminosulfur trifluoride while maintaining better thermal stability. The enhanced reactivity makes it particularly suitable for sterically hindered substrates and tertiary alcohols [17] [18] [19].
The development of crystalline fluorinating reagents has further advanced the field. XtalFluor-E and XtalFluor-M, with their enhanced stability and ease of handling, represent significant improvements over liquid reagents. These compounds eliminate the need for hazardous distillation procedures and demonstrate superior thermal stability compared to their liquid counterparts [20] [21].
Selectfluor, another important electrophilic fluorinating agent, operates through a different mechanism compared to nucleophilic deoxofluorinating reagents. This compound, with molecular formula C7H14BClF5N2O and CAS number 140681-55-6, provides complementary reactivity for specific fluorination applications [22] [23] [24].
Catalytic hydrogenation plays a crucial role in multi-step synthetic sequences leading to 4-fluorocyclohexanone derivatives. This methodology enables the selective reduction of specific functional groups while preserving fluorine-containing centers, thereby facilitating the construction of complex fluorinated frameworks [25] [26] [27].
The implementation of catalytic hydrogenation in fluorinated systems requires careful consideration of catalyst selection and reaction conditions. Palladium-based catalysts have demonstrated particular effectiveness in hydrogenating fluorinated aromatic systems while avoiding hydrodefluorination pathways that can compromise the integrity of carbon-fluorine bonds [26] [28].
Recent research has established protocols for the stereoselective hydrogenation of fluorinated aromatics to access all-cis-multifluorinated cycloalkanes. These methodologies utilize rhodium-cyclic alkyl amino carbene catalyst systems to achieve remarkable selectivity in the hydrogenation of readily available fluorinated arenes [26].
The development of multi-step continuous flow synthesis has revolutionized the application of catalytic hydrogenation in fluorinated compound preparation. Flow chemistry techniques enable precise control of reaction parameters while minimizing exposure to hazardous fluorinating reagents. These approaches have been successfully applied to the synthesis of complex natural products and pharmaceutical intermediates [29] [30].
Nickel-based catalytic systems have shown promise for the tandem hydrogenation and condensation of fluorinated α,β-unsaturated ketones. These protocols demonstrate preference for carbon-carbon double bond reduction over carbonyl reduction, enabling selective transformations in polyfunctional substrates [31] [27] [32].
The optimization of reaction conditions for catalytic hydrogenation in fluorinated systems requires careful attention to temperature, pressure, and solvent selection. Moderate temperatures ranging from 25°C to 100°C typically provide optimal results, while hydrogen pressures between 1-50 atmospheres ensure adequate reaction rates without promoting undesired side reactions [33] [34] [35].
Catalyst recyclability represents an important consideration in industrial applications of catalytic hydrogenation. Recent developments in heterogeneous catalyst design have enabled multiple reuse cycles without significant loss of activity or selectivity, making these processes economically viable for large-scale production [33] [34].
The integration of catalytic hydrogenation with other synthetic transformations has enabled the development of efficient one-pot procedures for fluorinated compound synthesis. These approaches minimize the number of isolation and purification steps while maintaining high overall yields and selectivities [36] [30].
The successful implementation of ketal fluorination routes requires precise control of reaction parameters. Temperature control proves critical, with most diethylaminosulfur trifluoride-mediated reactions proceeding optimally between 0°C and 25°C. Lower temperatures favor selectivity but may compromise reaction rates, while elevated temperatures can lead to decomposition of the fluorinating reagent [9] [10] [37].
Solvent selection significantly impacts both reaction efficiency and selectivity. Dichloromethane and chloroform represent the most commonly employed solvents due to their compatibility with fluorinating reagents and ability to dissolve both substrates and products effectively. Polar aprotic solvents such as acetonitrile find application in electrophilic fluorination protocols using Selectfluor and related reagents [22] [24] [37].
Reaction time optimization depends on substrate reactivity and desired conversion levels. Simple ketals typically require 1-8 hours for complete conversion, while more complex substrates may necessitate extended reaction times of 12-48 hours. Monitoring reaction progress through nuclear magnetic resonance spectroscopy or gas chromatography enables real-time optimization of reaction conditions [38] [37].
The purification of fluorinated products presents unique challenges due to the potential formation of multiple regioisomers and stereoisomers. Column chromatography using silica gel typically provides adequate separation, though specialized fluorinated stationary phases may be required for particularly challenging separations [38] [39].